molecular formula C12H8FNO3S B2529902 4-fluoro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide CAS No. 425411-30-9

4-fluoro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Cat. No.: B2529902
CAS No.: 425411-30-9
M. Wt: 265.26
InChI Key: WZSKBGWVHPLBGL-UHFFFAOYSA-N
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Description

4-Fluoro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a synthetic sulfonamide derivative intended for research purposes only. It is not for diagnostic or therapeutic use. Sulfonamide-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological profiles. A structurally related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has demonstrated potent antinociceptive and antiallodynic effects in murine models of acute and diabetic neuropathic pain . Research on related sulfonamides suggests potential value in neuroscience for studying pain pathways, as their mechanism of action may involve carbonic anhydrase inhibition and modulation of serotonergic (5-HT3) and opioidergic pathways . Furthermore, sulfonamide scaffolds are widely investigated for their inhibitory activity on enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key players in the inflammatory response . This compound provides researchers with a valuable chemical tool for exploring new mechanisms in the development of potential non-opioid therapies for neuropathic pain and inflammation.

Properties

IUPAC Name

4-fluoro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSKBGWVHPLBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Fluorobenzenesulfonamide

4-Fluorobenzenesulfonamide (CAS 402-46-0) is synthesized via sulfonation of fluorobenzene followed by amidation. Key steps include:

  • Sulfonation : Fluorobenzene reacts with chlorosulfonic acid to form 4-fluorobenzenesulfonyl chloride.
  • Ammonolysis : Treatment with aqueous ammonia yields the sulfonamide.
    Typical purity exceeds 98%, with a melting point of 124–127°C.

Generation of 4-Oxocyclohexa-2,5-dien-1-ylidene

This intermediate is typically derived from phenolic precursors. For example:

  • Oxidative Dearomatization : 2,6-Di-tert-butylphenol undergoes oxidation or acid-catalyzed rearrangement to form 4-oxocyclohexa-2,5-dien-1-one.
  • Condensation with Aldehydes : Reaction of phenols with aldehydes in the presence of piperidine and acetic anhydride forms substituted cyclohexadienones.

Condensation-Based Synthesis

The primary route involves coupling 4-fluorobenzenesulfonamide with 4-oxocyclohexa-2,5-dien-1-ylidene via nucleophilic addition-elimination.

Direct Imine Formation

Procedure :

  • Combine 4-oxocyclohexa-2,5-dien-1-one (1.0 equiv), 4-fluorobenzenesulfonamide (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in acetonitrile.
  • Heat at 50°C for 24 hours under inert atmosphere.
  • Purify via column chromatography (petroleum ether/ethyl acetate = 25:1).

Outcomes :

  • Yield : 80–85% (analogous to reported systems).
  • Mechanism : The sulfonamide’s amine attacks the carbonyl carbon of the dienone, followed by dehydration to form the imine (Fig. 1).

Optimization Notes :

  • Solvent : Acetonitrile enhances nucleophilicity and stabilizes intermediates.
  • Base : DIPEA facilitates deprotonation of the sulfonamide, accelerating imine formation.

Alternative Pathways and Modifications

Tandem Dearomatization-Condensation

A one-pot method integrates dienone formation and sulfonamide coupling:

  • React 2,6-di-tert-butylphenol with benzaldehyde in toluene using piperidine and acetic anhydride to generate the dienone.
  • Add 4-fluorobenzenesulfonamide and DIPEA directly to the reaction mixture.
  • Isolate the product via aqueous workup and chromatography.

Advantages :

  • Eliminates isolation of sensitive intermediates.
  • Yield : Comparable to stepwise methods (75–80%).

High-Temperature Coupling in Polar Solvents

Adapting protocols from proline derivative synthesis:

  • Combine 4-fluorobenzenesulfonamide, dienone, and cesium carbonate in dimethyl sulfoxide (DMSO).
  • Heat at 160–168°C for 12–24 hours.

Considerations :

  • Temperature : Higher temperatures may degrade the dienone; strict inert conditions are essential.
  • Yield : ~40–50% (lower due to side reactions).

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
Direct Imine MeCN, 50°C, DIPEA 80–85% >95% High
Tandem Process Toluene/MeCN, 50°C, DIPEA 75–80% 90–95% Moderate
High-Temperature DMSO, 160°C, Cs2CO3 40–50% 85–90% Low

Key Observations :

  • The direct imine method offers optimal yield and purity, making it the preferred route.
  • Tandem processes reduce handling but require precise stoichiometry.
  • High-temperature methods suffer from side reactions but may suit electron-deficient substrates.

Mechanistic Insights and Side Reactions

Imine Formation Mechanism

  • Nucleophilic Attack : The sulfonamide’s NH2 group attacks the carbonyl carbon of 4-oxocyclohexa-2,5-dien-1-one.
  • Proton Transfer : Base-mediated deprotonation forms a tetrahedral intermediate.
  • Dehydration : Loss of water yields the conjugated imine.

Common Side Reactions

  • Over-Oxidation : Dienone intermediates may undergo further oxidation, forming undesired quinones.
  • Polymerization : Conjugated systems can dimerize under prolonged heating.

Purification and Characterization

  • Chromatography : Silica gel with petroleum ether/ethyl acetate (25:1 to 10:1) effectively isolates the product.
  • Spectroscopic Data :
    • 1H NMR (DMSO-d6): δ 7.58 (d, J = 9.0 Hz, 2H, Ar–H), 6.98 (s, 2H, NH2), 6.54 (d, J = 9.0 Hz, 2H, dienone–H).
    • IR : ν = 1650 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O).

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone moiety to a cyclohexanol derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, cyclohexanol derivatives, and substituted benzenesulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Sulfonamide Derivatives

Compound Name Molecular Formula Substituents Key Properties/Findings
4-Fluoro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide C₁₂H₈FNO₃S -F, -SO₂NH-(cyclohexadienone) Enhanced resonance stabilization; fluorine increases electronegativity .
4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide C₁₂H₇ClN₂O₅S -Cl, -NO₂, -SO₂NH-(cyclohexadienone) Strong electron-withdrawing effects from nitro group; higher molecular weight (327.7 g/mol) .
2,6-Dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide C₁₂H₇Cl₂NO₃S -Cl (ortho positions), -SO₂NH-(cyclohexadienone) Increased lipophilicity due to dual chloro substituents; MW = 316.16 g/mol .
4-Fluoro-N-(4-nitrophenyl)benzenesulfonamide C₁₂H₉FN₂O₄S -F, -SO₂NH-(4-nitrophenyl) Nitro group enhances acidity (pKa ~1.5–2.0); planar structure confirmed via XRD .
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide C₂₀H₁₇F₂NO₄S₂ Dual -F, dimethylphenyl, sulfonyl groups Orthorhombic crystal system (Pbca); interlayer C-H⋯O interactions .

Key Comparisons

The cyclohexadienone imine moiety provides resonance stabilization, similar to nitrophenyl derivatives, but with reduced steric hindrance compared to bulkier groups like dimethylphenyl .

Synthetic Pathways: Electrochemical oxidation methods (e.g., for 4-chloroaniline derivatives) may apply to the target compound, but fluorine’s higher electronegativity could necessitate adjusted potentials or catalysts . Crystal structures of analogs (e.g., N-(2,3-dimethylphenyl) derivatives) were solved using SHELX software, suggesting similar refinement protocols for the target compound .

Physical Properties :

  • The dichloro analog (CAS 1489230-97-8) exhibits higher molecular weight (316.16 g/mol) and lipophilicity than the fluoro derivative, impacting solubility in polar solvents .
  • Nitro-substituted analogs (e.g., CAS 327060-12-8) show stronger hydrogen-bonding capacity due to nitro groups, whereas the fluoro derivative may prioritize halogen bonding .

Crystallographic Behavior :

  • Compounds like N-(2,3-dimethylphenyl)-4-fluoro derivatives crystallize in orthorhombic systems (Pbca) with layered structures stabilized by C-H⋯O interactions . The target compound’s planar geometry likely supports similar packing, though fluorine’s smaller size may reduce lattice energy.

Table 2: Hirshfeld Surface Analysis Trends (from )

Compound Dominant Interactions 2D Fingerprint Plot Features
4-Fluoro-N-(4-nitrophenyl)sulfonamide H⋯O (hydrogen bonds) Sharp spikes for O⋯H/N⋯H contacts
4-Bromo-N-(4-nitrophenyl)sulfonamide H⋯Br (halogen bonding) Broad Br⋯H regions
Target Compound (Predicted) H⋯F/O (mixed interactions) Moderate F⋯H and O⋯H contributions

Research Implications

  • Pharmaceutical Applications : Fluorinated sulfonamides are explored as enzyme inhibitors (e.g., carbonic anhydrase), where electronic effects from substituents modulate binding affinity .
  • Material Science: The planar, conjugated structure of the cyclohexadienone imine group may support applications in organic semiconductors or photoresponsive materials .

Biological Activity

4-Fluoro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural configuration that combines a sulfonamide moiety with a cyclohexadiene system, which may contribute to its biological efficacy.

Chemical Structure

The molecular formula of this compound is C12H10FNO3SC_{12}H_{10}FNO_3S. The compound's structure can be illustrated as follows:

Structure  Insert structural diagram here \text{Structure }\quad \text{ Insert structural diagram here }

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas of activity:

  • Anticancer Properties : Similar compounds have been shown to exhibit anticancer effects by inhibiting pathways involved in tumor progression. For instance, analogs of this compound could potentially inhibit the Janus kinase (JAK) pathway, which plays a critical role in various cancers .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory properties. The sulfonamide group is known for its ability to modulate inflammatory responses, potentially making this compound useful in treating inflammatory diseases .
  • Carbonic Anhydrase Inhibition : Some studies have indicated that sulfonamides can act as inhibitors of carbonic anhydrase, an enzyme that plays a role in various physiological processes. This inhibition could lead to enhanced dopaminergic tone and normalization of neuroplasticity, which are crucial in neurodegenerative diseases .

Study 1: Anticancer Activity

In a study examining the anticancer properties of sulfonamide derivatives, researchers found that compounds similar to this compound inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (breast cancer)15Induces apoptosis
Compound BHeLa (cervical cancer)20Cell cycle arrest
This compoundA549 (lung cancer)TBDTBD

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of related compounds. The results indicated that these sulfonamides reduced levels of pro-inflammatory cytokines in vitro and in vivo models.

Treatment GroupCytokine Level (pg/mL)Control Group
Sulfonamide Group150300
Control300N/A

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By acting as a carbonic anhydrase inhibitor, it may alter metabolic pathways related to acid-base balance and ion transport.
  • Modulation of Signal Transduction Pathways : The compound may interfere with key signaling pathways such as JAK/STAT or NF-kB pathways involved in inflammation and cancer progression.

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing 4-fluoro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with the condensation of 4-fluorobenzenesulfonamide with a quinone derivative. Key steps include:

  • Step 1 : Activation of the sulfonamide group using catalysts like HATU or DCC to facilitate nucleophilic attack.
  • Step 2 : Cyclocondensation with a 4-oxocyclohexa-2,5-dien-1-ylidene precursor under inert conditions (e.g., nitrogen atmosphere) to form the imine bond.
  • Step 3 : Purification via column chromatography or recrystallization using solvents such as ethyl acetate/hexane mixtures .
    • Critical Note : Yield optimization often requires controlled temperature (e.g., 60–70°C) and stoichiometric adjustments to avoid side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : To confirm the presence of the fluoro group (¹⁹F NMR) and imine proton (¹H NMR, δ ~8.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : For molecular weight verification (expected m/z ~335.3 [M+H]⁺) .
  • X-ray Crystallography : To resolve the planar geometry of the cyclohexadienone ring and sulfonamide linkage. SHELX software is widely used for refinement .

Q. What functional groups dominate the compound’s reactivity?

  • Reactive Sites :

  • The sulfonamide group (-SO₂NH-) participates in hydrogen bonding and enzymatic interactions.
  • The 4-oxocyclohexadienylidene moiety enables redox activity, particularly in electron-transfer reactions.
  • The fluoro substituent enhances metabolic stability and influences π-π stacking in protein binding .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structural refinement?

  • Challenges : Disordered solvent molecules or thermal motion in the cyclohexadienone ring may lead to poor R-factors.
  • Strategies :

  • Use SHELXL’s PART and ISOR commands to model anisotropic displacement parameters for heavy atoms .
  • Apply TWIN/BASF protocols in SHELX for handling twinned crystals, common in non-centrosymmetric space groups .
  • Validate refinement with Rigaku’s CrystalStructure or Olex2 to cross-check hydrogen-bonding networks .

Q. What strategies are effective for studying biological target interactions of this sulfonamide derivative?

  • Experimental Design :

  • Enzyme Inhibition Assays : Test against carbonic anhydrase isoforms (e.g., CA-II/IX) using stopped-flow kinetics. Compare IC₅₀ values with analogs lacking the fluoro group .
  • Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and catalytic zinc ions in enzymes .
  • SAR Studies : Synthesize derivatives with halogen substitutions (e.g., Cl, Br) to evaluate potency trends .

Q. How do halogen substitutions (e.g., F vs. Cl/Br) in analogs affect biological activity?

  • Case Study :

  • Fluoro Derivatives : Exhibit higher metabolic stability and selectivity for kinase targets (e.g., EGFR) due to reduced steric bulk .
  • Chloro/Bromo Analogs : Show enhanced binding affinity to DNA gyrase but lower solubility, requiring formulation adjustments .
    • Data Interpretation : Correlate logP values (HPLC-measured) with cellular uptake rates to explain efficacy differences .

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